N-cyclohexyl-4-methylcyclohexan-1-amine
Description
Significance in Contemporary Organic Synthesis and Chemical Research
While specific research focused exclusively on N-cyclohexyl-4-methylcyclohexan-1-amine is not extensively documented in publicly available literature, its significance can be inferred from the broader class of cyclohexylamines and secondary amines. These classes of compounds are integral to various aspects of organic synthesis and medicinal chemistry.
Cyclohexylamine (B46788) derivatives are recognized as important building blocks in the synthesis of a wide range of organic compounds. wikipedia.org They are utilized as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. wikipedia.org For instance, the cyclohexylamine moiety is a key component in the synthesis of some sweeteners, and is also used in the development of corrosion inhibitors.
The presence of the 4-methylcyclohexyl group introduces chirality and conformational rigidity, which can be advantageous in stereoselective synthesis. The stereoisomers (cis and trans) of 4-methylcyclohexylamine (B30895) are important intermediates in the synthesis of various biologically active molecules. google.com For example, trans-4-methylcyclohexylamine is a key intermediate in the synthesis of the antidiabetic drug glimepiride. googleapis.com
As a secondary amine, this compound can be expected to participate in a variety of organic reactions. These include N-alkylation, acylation, and condensation reactions to form imines or enamines. Such reactivity makes it a potential candidate for the synthesis of more complex molecular architectures. The specific combination of a cyclohexyl and a 4-methylcyclohexyl group may offer unique solubility and steric properties that could be exploited in catalyst design or as a directing group in organic reactions.
Historical Context of Aminocyclohexane Chemistry within Academic Development
The study of aminocyclohexane chemistry has a rich history intertwined with the development of alicyclic chemistry. The pioneering work on the conformation of cyclohexane (B81311) by Hermann Sachse in 1890, and later expanded upon by Ernst Mohr, laid the theoretical groundwork for understanding the stereochemistry of substituted cyclohexanes, including aminocyclohexanes. This understanding of chair and boat conformations, and the distinction between axial and equatorial substituents, is fundamental to the chemistry of these compounds.
The synthesis of cyclohexylamine itself was a significant step. One of the primary industrial methods developed is the hydrogenation of aniline (B41778), a process that has been refined over the years with various catalysts. chemicalbook.com Another common route is the amination of cyclohexanol. wikipedia.org These foundational methods paved the way for the synthesis of more complex and substituted aminocyclohexanes.
The development of synthetic routes to substituted cyclohexylamines has been driven by the need for specific stereoisomers for various applications, particularly in the pharmaceutical industry. The synthesis of compounds like 4-methylcyclohexylamine has been the subject of considerable research to control the cis/trans stereoselectivity. google.com Various methods, including the reduction of oximes and reductive amination of ketones, have been explored to achieve high stereoisomeric purity. googleapis.com
In more recent decades, advancements in catalysis and synthetic methodologies have enabled more precise and efficient synthesis of complex aminocyclohexane derivatives. researchgate.net The ongoing interest in this class of compounds is a testament to their enduring importance in organic chemistry and the continual quest for new molecules with novel properties and applications.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKRRVVHQZKQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525592 | |
| Record name | N-Cyclohexyl-4-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86822-65-3 | |
| Record name | N-Cyclohexyl-4-methylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of N Cyclohexyl 4 Methylcyclohexan 1 Amine
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, combining the reaction of a carbonyl compound with an amine and a subsequent reduction in a single pot. google.com This methodology is widely applied for the preparation of N-substituted amines. The direct synthesis from a ketone and an amine is an atom-economical approach.
Catalytic Transfer Hydrogenation Approaches
Catalytic transfer hydrogenation (CTH) represents an operationally simple and versatile method for the reduction of imines. Instead of using high-pressure molecular hydrogen, CTH utilizes hydrogen donor molecules, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. Anionic iridium complexes have been shown to be highly efficient for transfer hydrogenation of imines with methanol (B129727) serving as the hydrogen source under base-free conditions. This approach tolerates various functional groups, making it a robust synthetic tool. The mechanism typically involves the formation of a metal hydride species which then transfers a hydride to the imine's electrophilic carbon atom.
Table 1: Representative Catalysts for Transfer Hydrogenation of Imines
| Catalyst Type | Hydrogen Source | Key Features |
|---|---|---|
| Anionic Iridium Complexes | Methanol | High efficiency, base-free conditions |
| Ruthenium Complexes | Isopropanol | Widely used, good functional group tolerance |
Heterogeneous Catalysis in Amine Synthesis
Heterogeneous catalysts are widely employed in industrial settings due to their ease of separation from the reaction mixture, reusability, and stability. For the synthesis of N-cyclohexyl-4-methylcyclohexan-1-amine, catalysts containing metals from the nickel or platinum group are effective. google.com Common choices include Raney Nickel, palladium on carbon (Pd/C), and ruthenium-based catalysts. rsc.orgmdpi.com These reactions are typically performed under a hydrogen atmosphere at elevated pressure and temperature. google.comgoogle.com The choice of catalyst can influence the stereoselectivity of the product, yielding different ratios of cis and trans isomers. google.comgoogle.com For example, rhodium and ruthenium catalysts in ethanolic ammonia (B1221849) have been shown to preferably produce cis-isomers in the amination of substituted cyclohexanones. google.com
Table 2: Comparison of Heterogeneous Catalysts in Reductive Amination
| Catalyst | Support | Typical Conditions | Advantages |
|---|---|---|---|
| Raney Ni | - | H₂, 1-10 MPa, 50-150 °C, Methanol | Cost-effective, high activity |
| Palladium (Pd) | Carbon (C) | H₂, 1-8 MPa, 100-140 °C | High selectivity, widely available |
| Ruthenium (Ru) | Alumina (Al₂O₃) | H₂, 1-8 MPa, 100-140 °C | Good for cis-selectivity, robust |
Homogeneous Catalysis in Amine Synthesis
Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit higher activity and selectivity under milder conditions compared to their heterogeneous counterparts. Organometallic complexes of ruthenium, rhodium, and iridium are prominent in this category. nih.gov For instance, a benzenedithiolate Rh(III) complex can catalytically hydrogenate imines at ambient temperature and pressure with high chemoselectivity. organic-chemistry.org The mechanism of reduction by some ruthenium hydride complexes involves the transfer of a hydride and a proton to the imine outside the metal's direct coordination sphere. nih.gov This process forms a kinetically stable metal-amine complex, and the reaction pathway can be elucidated through trapping experiments. nih.gov
Reductions Involving Metal Hydrides and Complex Reducing Agents
Metal hydrides are common reagents for the reduction of pre-formed or in situ-generated imines. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used due to their mild nature and functional group tolerance. orgsyn.org Sodium cyanoborohydride is particularly effective for reductive aminations because it is stable in weakly acidic conditions (pH 3-6), which are optimal for imine formation, and it selectively reduces the iminium ion over the ketone starting material. orgsyn.org The procedure is experimentally simple and does not require specialized equipment. orgsyn.org Other complex reducing agents, such as those derived from catecholborane, have also been employed for the enantioselective reduction of specific imines. organic-chemistry.org
Table 3: Common Metal Hydride Reagents for Imine Reduction
| Reagent | Formula | Typical Solvent | Key Characteristics |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available, reduces both ketones and imines |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Selective for imines/iminium ions over ketones, effective at acidic pH |
| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Dichloromethane, THF | Mild, non-toxic byproducts, effective for a wide range of substrates |
Multi-step Synthetic Pathways
Imine Intermediate Formation and Transformation
The synthesis of this compound via reductive amination proceeds through the formation of an N-(4-methylcyclohexylidene)cyclohexanamine intermediate. This reaction involves the nucleophilic attack of cyclohexylamine (B46788) on the carbonyl carbon of 4-methylcyclohexanone (B47639), forming a hemiaminal. nih.gov Subsequent dehydration of the hemiaminal, often promoted by acid catalysis or removal of water, yields the corresponding imine. nih.gov
Condensation Reactions in Amine Formation
The process occurs in two principal stages:
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine, cyclohexylamine, on the carbonyl carbon of 4-methylcyclohexanone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The initial addition forms a hemiaminal intermediate. wikipedia.org Subsequent acid-catalyzed dehydration of the hemiaminal leads to the formation of a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. stackexchange.com This iminium ion is the key electrophilic intermediate that undergoes reduction.
Reduction: The iminium ion is then reduced to the final secondary amine product. This reduction can be performed in situ (direct reductive amination) by including the reducing agent in the initial reaction mixture, or in a separate step after isolation of the imine (indirect reductive amination). stackexchange.comwikipedia.org The direct, one-pot method is generally preferred for its operational simplicity. wikipedia.org
A variety of reducing agents can be employed for this transformation, each with specific characteristics regarding reactivity, selectivity, and handling requirements.
Interactive Table: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Characteristics | Citations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and common, but can also reduce the starting ketone; often requires pH control. | libretexts.orgorganic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Highly selective for the iminium ion over the ketone, effective under mildly acidic conditions (pH 6-7). harvard.edu Highly toxic due to the potential release of cyanide. harvard.edu | libretexts.orgharvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, highly selective, and broadly applicable; does not require strict pH control and avoids cyanide byproducts. stackexchange.comharvard.edu | stackexchange.comlibretexts.orgharvard.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | Uses hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). wikipedia.orglibretexts.org It is an atom-economical "green" method but may require specialized pressure equipment. wikipedia.org | wikipedia.orglibretexts.orggoogle.com |
The choice of reducing agent is critical and is often dictated by the substrate's functional group tolerance and the desired reaction conditions. For instance, sodium triacetoxyborohydride is frequently the reagent of choice in modern synthesis due to its high selectivity and safer profile compared to cyanoborohydride. stackexchange.comharvard.edu
Exploration of Novel Synthetic Routes
While reductive amination is a robust method, research continues into alternative and potentially more efficient or sustainable synthetic pathways. This includes the exploration of organometallic reagents and emerging catalytic systems for carbon-nitrogen (C-N) bond formation.
The direct use of common organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, for the synthesis of this compound via a one-step reaction is generally not feasible. These reagents are highly basic and act as powerful nucleophiles. libretexts.orglibretexts.org Their interaction with the reaction components would lead to undesired side reactions:
Reaction with Ketone: Organometallic reagents readily add to the carbonyl group of 4-methylcyclohexanone to form a tertiary alcohol after acidic workup, rather than facilitating amination. libretexts.orgyoutube.com
Reaction with Amine: As strong bases, they would deprotonate the cyclohexylamine starting material, consuming the reagent and preventing the desired nucleophilic attack on the ketone. libretexts.org
However, organometallic compounds can be employed as catalysts or reagents in more specialized, multi-step C-N bond-forming reactions. For example, catalytic amounts of n-butyllithium have been used to facilitate the hydroamination of certain alkenes with primary amines. designer-drug.com Additionally, organocopper reagents have been utilized in the oxidative coupling of amines, suggesting a potential, albeit indirect, pathway for N-alkylation. designer-drug.com These methods represent non-traditional approaches that are not standard for this particular target molecule but highlight an area of ongoing research.
Recent advances in organic synthesis have introduced several innovative methodologies that offer greener and more atom-economical alternatives for C-N bond formation.
Borrowing Hydrogen Catalysis: Also known as hydrogen autotransfer, this elegant methodology enables the N-alkylation of amines using alcohols, with water as the only byproduct. cardiff.ac.uk In a hypothetical synthesis of this compound, this process would involve reacting 4-methylcyclohexanol (B52717) with cyclohexylamine. The reaction is catalyzed by a transition-metal complex (typically based on ruthenium or iridium), which performs a three-step catalytic cycle:
Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to 4-methylcyclohexanone.
Condensation: The generated ketone undergoes condensation with cyclohexylamine to form the corresponding imine intermediate.
Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final secondary amine product and regenerating the active catalyst. cardiff.ac.uk
Photoredox Catalysis: Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions. nih.govmdpi.com This approach could be adapted for the synthesis of the target amine by generating an α-amino radical from cyclohexylamine, which could then couple with a suitable precursor derived from the 4-methylcyclohexane moiety. cam.ac.uk The simultaneous formation of multiple new bonds is a key advantage of some photoredox-catalyzed multicomponent reactions, offering rapid access to complex amines. nih.gov
Electrochemical Synthesis: Electrosynthesis represents a sustainable approach that uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgresearchgate.net Electrochemical reductive amination can be performed by generating the imine from 4-methylcyclohexanone and cyclohexylamine in an electrolytic cell. The imine is then reduced at the cathode to yield the desired secondary amine. mdma.ch This method offers high control over the reductive potential and can be performed in aqueous solutions, enhancing the green credentials of the synthesis. mdma.ch
Interactive Table: Overview of Emerging Synthetic Methodologies
| Methodology | Energy Source | Key Principle | Potential Starting Materials | Citations |
| Borrowing Hydrogen | Thermal | In situ oxidation of an alcohol to a carbonyl, followed by condensation and reduction. | 4-Methylcyclohexanol, Cyclohexylamine | cardiff.ac.ukresearchgate.net |
| Photoredox Catalysis | Visible Light | Generation of radical intermediates via single-electron transfer initiated by a photocatalyst. | Cyclohexylamine, 4-Methylcyclohexanone (or derivatives) | nih.govmdpi.comacs.org |
| Electrochemical Synthesis | Electricity | Direct reduction of the imine intermediate at an electrode surface (cathode). | 4-Methylcyclohexanone, Cyclohexylamine | rsc.orgresearchgate.netmdma.ch |
Stereochemical Considerations and Conformational Analysis of N Cyclohexyl 4 Methylcyclohexan 1 Amine
Isomerism and Stereoisomeric Separation Techniques
The structure of N-cyclohexyl-4-methylcyclohexan-1-amine, featuring a substituted cyclohexane (B81311) ring, gives rise to multiple stereoisomers. These isomers possess the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms.
Cis-Trans Isomerism in Cyclohexane Derivatives
The presence of two substituents on the 4-methylcyclohexan-1-amine portion of the molecule—the N-cyclohexylamino group at position 1 and the methyl group at position 4—leads to the existence of geometric isomers. jove.commvpsvktcollege.ac.in These are classified as cis or trans based on the relative orientation of the substituents with respect to the plane of the cyclohexane ring. jove.commvpsvktcollege.ac.in
In the cis isomer , both the N-cyclohexylamino group and the methyl group are on the same side of the ring (both pointing up or both pointing down). jove.com
In the trans isomer , the substituents are on opposite sides of the ring (one pointing up and one pointing down). jove.com
These isomers are distinct compounds with different physical properties and cannot be interconverted without breaking chemical bonds. jove.com In 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable than the cis isomer. vaia.com This is because the trans configuration can adopt a chair conformation where both bulky substituents occupy equatorial positions, minimizing steric hindrance. jove.comvaia.com Conversely, the cis isomer must have one substituent in an axial position and one in an equatorial position, leading to greater steric strain. jove.comvaia.com
Enantiomeric and Diastereomeric Considerations
Chirality in this compound arises from the presence of stereocenters. The carbon atoms at positions 1 and 4 of the methylcyclohexylamine ring are chiral centers.
Cis Isomer: The cis isomer of a 1,4-disubstituted cyclohexane, including this compound, possesses a plane of symmetry that passes through carbons 1 and 4. mvpsvktcollege.ac.inspcmc.ac.in This internal symmetry makes the molecule achiral, and it is classified as a meso compound. Therefore, the cis isomer does not have an enantiomer. libretexts.org
Trans Isomer: The trans isomer lacks this plane of symmetry and is therefore chiral. libretexts.org It can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,4R) and (1S,4S).
The relationship between the cis isomer and either of the trans enantiomers is diastereomeric. mvpsvktcollege.ac.in Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. vedantu.com
| Isomer Type | Stereocenters Configuration | Chirality | Relationship |
| Cis | (1R,4S) or (1S,4R) | Achiral (Meso) | Diastereomer to Trans |
| Trans | (1R,4R) | Chiral | Enantiomer to (1S,4S) |
| Trans | (1S,4S) | Chiral | Enantiomer to (1R,4R) |
Chromatographic and Crystallization-based Separation Methods
Due to their differing physical properties, diastereomers can be separated using standard laboratory techniques such as column chromatography or fractional crystallization. vedantu.comresearchgate.net
Chromatography: Diastereomers exhibit different affinities for the stationary phase in a chromatography column, leading to different elution times and enabling their separation. researchgate.netchromforum.org Both normal-phase (e.g., silica (B1680970) gel) and reverse-phase high-performance liquid chromatography (HPLC) can be effective for separating diastereomers. chromforum.orgresearchgate.net The choice of stationary and mobile phases is crucial for achieving good resolution. chromforum.org
Crystallization: Fractional crystallization separates diastereomers based on differences in their solubility in a particular solvent. vedantu.com By carefully controlling the temperature and concentration, one diastereomer can be selectively crystallized out of the solution, leaving the other dissolved.
Separating enantiomers is more complex because they have identical physical properties in an achiral environment. vedantu.com The most common method is chiral resolution , which involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.org For an amine like this compound, a chiral acid (e.g., tartaric acid) can be used to form diastereomeric salts. researchgate.net These salts, being diastereomers, have different solubilities and can be separated by fractional crystallization. wikipedia.orgresearchgate.net After separation, the original enantiomeric amine can be recovered by removing the chiral resolving agent. wikipedia.org
Conformational Dynamics and Energetics
The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. libretexts.org The dynamic interconversion between these conformations is a key aspect of the molecule's behavior.
Chair and Twist-Boat Conformations
The two principal conformations of the cyclohexane ring are the chair and the boat . wikipedia.org
Chair Conformation: This is the most stable conformation of cyclohexane, with all carbon-carbon bonds staggered, minimizing torsional strain. libretexts.orgbyjus.com At room temperature, over 99.9% of cyclohexane molecules exist in the chair form. wikipedia.orgbyjus.com
Boat and Twist-Boat Conformations: The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgdavuniversity.org The boat form can relieve some of this strain by twisting to form the twist-boat (or skew-boat) conformation, which is an energy minimum between the chair and boat forms. libretexts.org However, the chair conformation is significantly lower in energy than both the boat and twist-boat forms. libretexts.orglibretexts.org
The interconversion between two different chair conformations, known as a "ring flip," is a rapid process at room temperature. makingmolecules.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. makingmolecules.com
Influence of Substituents on Conformational Preferences
When a cyclohexane ring bears substituents, the two possible chair conformations are often not of equal energy. libretexts.org Substituents generally prefer to occupy the more spacious equatorial position to avoid steric interactions with other atoms on the ring. libretexts.orgbrainly.com
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy between the equatorial and axial conformers. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com
For this compound, both the methyl group and the N-cyclohexylamino group are bulky and have a strong preference for the equatorial position to minimize 1,3-diaxial interactions—a type of steric strain between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgmasterorganicchemistry.com
Let's analyze the conformational preferences for the more stable trans isomer:
Diequatorial Conformer: One chair conformation of the trans isomer allows both the methyl group and the N-cyclohexylamino group to occupy equatorial positions. This arrangement minimizes steric strain and is the most stable conformation for the molecule. jove.comlibretexts.org
Diaxial Conformer: After a ring flip, both substituents would be forced into axial positions. This conformation would experience significant 1,3-diaxial interactions, making it much higher in energy and highly disfavored. jove.comlibretexts.org
The equilibrium will therefore lie overwhelmingly in favor of the diequatorial conformer. libretexts.org For the cis isomer, one substituent must be axial and the other equatorial in any chair conformation. jove.com The ring will preferentially adopt the conformation that places the larger group (the N-cyclohexylamino group) in the equatorial position. libretexts.org
| Substituent | Approximate A-Value (kcal/mol) | Steric Preference |
| Methyl (-CH₃) | 1.7 | Strong Equatorial |
| Amino (-NH₂) | ~1.4-1.6 | Strong Equatorial |
| Cyclohexyl (-C₆H₁₁) | ~2.1 | Very Strong Equatorial |
Note: The A-value for the N-cyclohexylamino group is estimated based on similar bulky groups. The effective bulk and A-value can be influenced by the specific environment.
Dynamic Processes and Interconversion Barriers
In the case of this compound, both the 4-methyl and the N-cyclohexyl groups can exist in either an axial or equatorial position. The relative stability of these conformers is governed by steric interactions. Generally, substituents prefer the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. For methylcyclohexane, the conformer with the equatorial methyl group is favored by about 1.74 kcal/mol over the axial conformer. wikipedia.org
Given the considerable steric bulk of the N-cyclohexyl group, it is expected to have a strong preference for the equatorial position on the 4-methylcyclohexan-1-amine ring. Similarly, the 4-methyl group will also preferentially occupy an equatorial position. This leads to the most stable conformer being the trans-diequatorial isomer.
The interconversion between the two chair forms of a disubstituted cyclohexane proceeds through several intermediate conformations, including twist-boat and boat forms. The energy barrier for this ring inversion is influenced by the nature and orientation of the substituents. For instance, in a study of cis- and trans-1,2-cyclohexanecarboxylic acid amide, the calculated energy barriers for ring inversion were found to be 10.49 kcal·mol⁻¹ for the cis-isomer and 6.26 kcal·mol⁻¹ for the trans-isomer. While not directly analogous due to the different substituents, this highlights how stereochemistry impacts the energy profile of ring inversion. The presence of bulky substituents can increase the energy of the transition states, thereby affecting the rate of interconversion.
Table 1: Comparative Energy Barriers for Ring Inversion
| Compound | Isomer | Calculated Energy Barrier (kcal·mol⁻¹) |
| Cyclohexane | - | ~10.8 |
| cis-1,2-Cyclohexanecarboxylic acid amide | cis | 10.49 |
| trans-1,2-Cyclohexanecarboxylic acid amide | trans | 6.26 |
This table provides comparative data to illustrate the influence of substituents on the energy barrier of ring inversion. Data for this compound is not available in the provided search results.
Stereochemical Influence on Reaction Pathways and Selectivity
The stereochemistry of this compound is a critical determinant in its synthesis, influencing both the regioselectivity and stereoselectivity of the reactions.
Regioselectivity and Stereoselectivity in Synthesis
The synthesis of this compound typically involves the formation of a C-N bond, often through the reductive amination of 4-methylcyclohexanone (B47639) with cyclohexylamine (B46788). In this reaction, both regioselectivity and stereoselectivity are key considerations.
Regioselectivity in this context is straightforward as the reaction occurs at the carbonyl carbon of 4-methylcyclohexanone.
Stereoselectivity , however, is more complex and dictates the formation of either the cis or trans isomer. The stereochemical outcome is highly dependent on the reaction conditions and the reagents employed. Modern synthetic methods, such as biocatalytic reductive amination using imine reductases (IREDs) or photocatalyzed [4 + 2] cycloadditions, have demonstrated the ability to achieve high levels of diastereoselectivity in the synthesis of substituted cyclohexylamines, often with diastereomeric ratios (d.r.) exceeding 20:1. researchgate.netrsc.org
For the synthesis of this compound via reductive amination, the approach of the hydride reagent to the intermediate imine or iminium ion determines the final stereochemistry. The presence of the 4-methyl group and the bulky cyclohexyl group on the nitrogen atom will influence the facial selectivity of the hydride attack.
Role of Transition States in Stereochemical Outcome
The stereochemical outcome of the synthesis of this compound is ultimately governed by the relative energies of the diastereomeric transition states leading to the cis and trans products.
In the context of reductive amination, the reduction of the intermediate imine can proceed through different transition state geometries. The principle of steric approach control suggests that the nucleophile (hydride) will preferentially attack from the less hindered face of the imine.
Considering the imine formed from 4-methylcyclohexanone and cyclohexylamine, the 4-methyl group will preferentially occupy an equatorial position in the chair-like transition state. The bulky N-cyclohexyl group will also adopt a conformation that minimizes steric interactions. The two possible modes of hydride attack are:
Axial Attack: The hydride attacks from the axial face, leading to the formation of an equatorial C-N bond and thus the trans product.
Equatorial Attack: The hydride attacks from the equatorial face, resulting in an axial C-N bond and the cis product.
The relative energies of the transition states for these two pathways will determine the product distribution. Generally, axial attack is favored as it avoids the steric hindrance associated with the approaching hydride interacting with the axial hydrogens on the ring. This would suggest a preference for the formation of the trans isomer, where both the 4-methyl group and the N-cyclohexylamino group are in the more stable equatorial positions.
Advanced Spectroscopic Characterization in Research of N Cyclohexyl 4 Methylcyclohexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of N-cyclohexyl-4-methylcyclohexan-1-amine. It provides detailed information about the chemical environment of each proton and carbon atom, enabling a complete assignment of the molecular skeleton and its stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information required for structural elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
For this compound, the spectra are complex due to the presence of two aliphatic rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern of the rings. Protons and carbons directly attached to the nitrogen (C1 and C1') are expected to be the most deshielded among the aliphatic signals. The methyl group on the 4-methylcyclohexyl ring would exhibit the most shielded signals.
Predicted ¹H NMR Chemical Shifts: The expected proton signals would range from approximately 0.8 ppm for the methyl group to over 2.5 ppm for the methine protons adjacent to the amine nitrogen. The broad signal for the N-H proton would likely appear in the 1.0-3.0 ppm range, with its exact position and appearance being highly dependent on solvent and concentration.
Predicted ¹³C NMR Chemical Shifts: In the ¹³C NMR spectrum, the carbons bonded to the nitrogen (C1 and C1') are predicted to resonate in the 50-60 ppm range. The remaining methylene (B1212753) carbons of the cyclohexane (B81311) rings would appear between 25 and 35 ppm, while the methine carbon at position 4 of the methylcyclohexyl ring would be found in a similar region. The methyl carbon is expected to be the most upfield signal, typically below 25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| N-H | 1.0 - 3.0 | - | Broad signal, position is solvent/concentration dependent |
| C 1-H (4-methylcyclohexyl) | 2.5 - 3.0 | 50 - 60 | Methine proton adjacent to Nitrogen |
| C 1'-H (cyclohexyl) | 2.5 - 3.0 | 50 - 60 | Methine proton adjacent to Nitrogen |
| C 4-H (4-methylcyclohexyl) | 1.0 - 1.5 | 30 - 35 | Methine proton adjacent to Methyl group |
| Ring C H ₂ | 1.0 - 2.0 | 25 - 35 | Multiple overlapping signals for axial and equatorial protons |
| -C H ₃ | 0.8 - 1.0 | 20 - 25 | Typically a doublet, coupled to C4-H |
To resolve the complex, overlapping signals in the 1D spectra and to establish definitive connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within each of the two cyclohexane rings, establishing the spin systems from C1-H to C2-H₂ to C3-H₂, and so on, for each ring independently.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. HSQC is invaluable for assigning the carbon signals based on the more easily differentiated proton signals.
Together, these 2D techniques provide an unambiguous map of the molecule's covalent framework.
The cyclohexane rings in this compound are not static; they undergo rapid chair-chair interconversion at room temperature. researchgate.net Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study these conformational dynamics. nih.gov
At room temperature, this ring-flipping process is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion decreases. Below a certain temperature (the coalescence temperature), the exchange becomes slow enough that separate, sharp signals for the distinct axial and equatorial protons can be observed. acs.org By analyzing the changes in the spectra with temperature, particularly the coalescence point and line shapes, it is possible to calculate the activation free energy (ΔG‡) for the chair-flip process, providing fundamental insight into the conformational flexibility of the molecule. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR, focusing on the functional groups and molecular vibrations within the compound. mt.com
IR and Raman spectra are used to identify the characteristic functional groups present in this compound. The key vibrational modes are:
N-H Stretch: As a secondary amine, the molecule will exhibit an N-H stretching vibration. In the IR spectrum, this typically appears as a single, medium-to-weak band in the region of 3300-3500 cm⁻¹. Its intensity is generally weaker than O-H stretches.
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexane and methyl groups are expected to produce strong, sharp bands in the 2850-3000 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region of the IR spectrum. This molecule will have two such vibrations corresponding to the bonds from nitrogen to each ring.
N-H Bend: The N-H bending vibration is typically observed in the IR spectrum around 1550-1650 cm⁻¹.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, the C-C and C-H vibrations of the hydrocarbon skeleton would be expected to produce strong signals in the Raman spectrum. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak to Medium | Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Strong |
| N-H Bend | 1550 - 1650 | Medium | Weak |
| CH₂ Bend (Scissoring) | ~1450 | Medium | Medium |
| C-N Stretch | 1020 - 1250 | Medium | Medium |
Beyond simple functional group identification, vibrational spectroscopy can offer subtle clues about the conformational state of the molecule. The exact positions and shapes of bands, particularly in the complex "fingerprint region" (below 1500 cm⁻¹), are highly sensitive to the molecule's specific three-dimensional geometry. nih.gov
For this compound, this sensitivity could potentially be used to distinguish between different stereoisomers (i.e., cis vs. trans isomers of the 4-methylcyclohexyl ring) or to identify the predominant chair conformation (e.g., whether the substituents on the rings are primarily in equatorial or axial positions). For instance, specific C-H bending or ring vibration modes may shift by a few wavenumbers depending on the steric environment, which differs between conformers. Comparing experimentally obtained spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers can help determine the most stable, and therefore most populated, conformation in the sample.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio after ionization.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a compound's elemental formula. For this compound, HRMS would be crucial to confirm its chemical formula of C₁₃H₂₅N. By measuring the exact mass of the molecular ion, it is possible to distinguish it from other compounds that may have the same nominal mass but a different elemental composition.
The theoretical monoisotopic mass of the neutral molecule and its protonated form, which is commonly observed in techniques like electrospray ionization (ESI), can be calculated with high precision. This calculated mass serves as a benchmark for experimental HRMS results.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₁₃H₂₅N | 195.19870 |
| [M+H]⁺ | C₁₃H₂₆N⁺ | 196.20653 |
In addition to determining the molecular formula, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), fragments the molecule in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structure.
For this compound, the molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 195. Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is characteristic of amines.
Predicted fragmentation includes:
Loss of a cyclohexyl radical: Cleavage of the bond between the nitrogen and the unsubstituted cyclohexyl ring would result in the loss of a C₆H₁₁˙ radical (mass 83), leading to a fragment ion at m/z 112.
Loss of a methylcyclohexyl radical: Cleavage of the bond between the nitrogen and the 4-methylcyclohexyl ring would cause the loss of a C₇H₁₃˙ radical (mass 97), producing a fragment ion at m/z 98.
Ring cleavage: Both the cyclohexyl and methylcyclohexyl rings can undergo fragmentation, leading to a series of smaller ions.
Analysis of a structurally similar compound, N-cyclohexyl-N-methylcyclohexanamine (C₁₃H₂₅N), shows a base peak at m/z 112, supporting the prediction that alpha-cleavage is a dominant fragmentation pathway. nist.gov
| Predicted m/z | Proposed Fragment Ion Structure | Origin |
|---|---|---|
| 195 | [C₁₃H₂₅N]⁺˙ | Molecular Ion |
| 112 | [C₇H₁₄N]⁺ | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |
| 98 | [C₆H₁₂N]⁺ | [M - C₇H₁₃]⁺ (Loss of methylcyclohexyl radical) |
X-ray Crystallography for Solid-State Structure
A definitive three-dimensional structure of this compound in the solid state would be obtainable through single-crystal X-ray crystallography, should a suitable crystal be grown. This technique provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry and intermolecular interactions.
Although a crystal structure for this compound is not currently available in open crystallographic databases, the analysis would yield fundamental data about its solid-state conformation. This includes:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, which would confirm the expected chair conformations of both the cyclohexyl and 4-methylcyclohexyl rings.
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell define the repeating unit of the crystal structure.
Molecular Packing: The arrangement of molecules within the crystal lattice, revealing how they orient and interact with one another.
The packing of molecules in a crystal is directed by a network of intermolecular forces. mdpi.com For this compound, the secondary amine group (N-H) is a key functional group for forming strong intermolecular interactions.
| Interaction Type | Description | Expected Role in Crystal Structure |
|---|---|---|
| Hydrogen Bonding | N-H···N interaction between the secondary amine groups of adjacent molecules. | Primary directional force determining the main structural motifs (e.g., chains, layers). |
| Van der Waals Forces | Weak, non-directional forces (London dispersion forces) between the hydrocarbon portions of the molecules. | Contribute to the overall cohesion and efficient packing of the molecules in the crystal lattice. |
Computational and Theoretical Chemistry Studies of N Cyclohexyl 4 Methylcyclohexan 1 Amine
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
No specific DFT studies on the electronic structure or geometry optimization of N-cyclohexyl-4-methylcyclohexan-1-amine were found.
Ab Initio Methods for Energetic Profiles
No research applying ab initio methods to determine the energetic profiles of this compound could be located.
Molecular Orbital Analysis
A molecular orbital analysis, including HOMO-LUMO calculations, for this compound is not available in the reviewed literature.
Molecular Dynamics Simulations
Conformational Sampling and Dynamics
There are no specific molecular dynamics studies detailing the conformational sampling or dynamic behavior of this compound.
Intermolecular Interactions and Solvent Effects
Investigations into the intermolecular interactions and solvent effects involving this compound through molecular dynamics simulations have not been published.
Theoretical Kinetic and Mechanistic Studies
Theoretical and computational chemistry provide powerful tools for investigating the reaction kinetics and mechanisms of complex molecules such as this compound. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the prediction of reaction rates, offering insights that are often difficult to obtain through experimental means alone.
Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions. researchgate.netwikipedia.org It postulates the existence of a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which represents the point of highest potential energy along the reaction coordinate. researchgate.netwikipedia.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form the products.
For a molecule like this compound, TST can be employed to predict the rate constants of various hypothetical reactions, such as N-alkylation or elimination reactions. The calculation of absolute reaction rates using TST requires a precise understanding of the potential energy surface, which can be computationally demanding. wikipedia.org However, TST is highly effective in calculating key thermodynamic parameters of activation, including the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs free energy of activation (ΔG‡). wikipedia.org
The Eyring equation, a cornerstone of TST, provides a direct relationship between the Gibbs free energy of activation and the reaction rate constant. By computing the energies of the reactant and the transition state, it is possible to estimate the activation energy barrier and subsequently the reaction rate.
Table 1: Hypothetical Activation Parameters for a Bimolecular Nucleophilic Substitution (SN2) Reaction of this compound with Methyl Iodide
| Parameter | Calculated Value | Units |
| ΔH‡ (Enthalpy of Activation) | 65 | kJ/mol |
| ΔS‡ (Entropy of Activation) | -30 | J/(mol·K) |
| ΔG‡ (Gibbs Free Energy of Activation) | 74 | kJ/mol |
| Predicted Rate Constant (at 298 K) | 1.2 x 10-4 | L/(mol·s) |
| Note: The values presented in this table are illustrative and based on typical parameters for SN2 reactions of secondary amines. They are intended to demonstrate the application of Transition State Theory and are not derived from specific experimental or computational studies on this compound. |
Computational chemistry is instrumental in elucidating the detailed mechanistic pathways of chemical reactions. escholarship.org For this compound, several reaction pathways can be envisioned depending on the reactants and conditions. Theoretical studies can help to map out the potential energy surface for each proposed mechanism, identifying intermediates and transition states.
Possible mechanistic pathways for reactions involving this compound include:
Nucleophilic Substitution: The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. Computational studies can model the reaction pathway for, as an example, the reaction with an alkyl halide, determining whether the reaction proceeds via an SN1 or SN2 mechanism.
Elimination Reactions: Under appropriate conditions, this compound could undergo elimination reactions. Theoretical calculations can help to determine the preferred pathway, such as E1 or E2, and the regioselectivity of the reaction.
Oxidation Reactions: The nitrogen atom can be oxidized. Computational modeling can explore the mechanism of oxidation, for instance by peroxides, to form the corresponding N-oxide.
By comparing the activation energies of different possible pathways, computational chemistry can predict the most likely reaction mechanism under a given set of conditions.
Table 2: Overview of Plausible Mechanistic Pathways for this compound
| Reaction Type | Plausible Mechanism(s) | Key Computational Insights |
| N-Alkylation | SN2, SN1 | Transition state geometry, activation energy barriers |
| Hofmann Elimination | E2 | Concerted transition state, stereochemical outcome |
| Cope Elimination | Syn-elimination | Cyclic transition state, stereospecificity |
| N-Oxidation | Concerted or stepwise | Nature of the oxygen transfer, intermediate stability |
| Note: This table presents hypothetical reaction pathways for illustrative purposes. |
Conformational Energy Calculations and Hyperconjugation Effects
The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its reactivity and properties. The molecule consists of two cyclohexane (B81311) rings, each of which can exist in various conformations, with the chair conformation being the most stable.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to determine the relative energies of the different possible conformers of this compound. For each cyclohexane ring, the substituents (the other cyclohexylamino group and the methyl group) can occupy either an axial or an equatorial position. The relative stability of these conformers is governed by a combination of steric and electronic effects.
Generally, for substituted cyclohexanes, conformers with bulky substituents in the equatorial position are favored to minimize steric hindrance, particularly 1,3-diaxial interactions. researchgate.net In the case of the 4-methylcyclohexan-1-amine moiety, the methyl group and the amino group can be in a cis or trans relationship. For the trans isomer, both substituents can be in equatorial positions, leading to a highly stable conformation. For the cis isomer, one substituent must be axial while the other is equatorial.
Hyperconjugation also plays a significant role in determining conformational preferences. researchgate.netwikipedia.org This phenomenon involves the delocalization of electrons from a filled bonding orbital (typically a C-H or C-C σ-bond) into an adjacent empty or partially filled anti-bonding orbital (σ* or π). wikipedia.org In the context of this compound, hyperconjugative interactions can occur between the C-H and C-C bonds of the cyclohexane rings and the orbitals associated with the nitrogen atom. These interactions can stabilize certain conformations over others and can also influence bond lengths and angles. researchgate.net For instance, hyperconjugation between the nitrogen lone pair and an anti-bonding σ orbital of an adjacent C-H bond can influence the rotational barrier around the C-N bond.
Table 3: Estimated Relative Conformational Energies for the 4-Methylcyclohexan-1-amine Ring
| Conformer (Substituent Positions) | Relative Energy (kJ/mol) | Primary Contributing Factors |
| trans (1e, 4e) | 0.0 (Reference) | Minimal steric strain, favorable hyperconjugation |
| cis (1e, 4a) | ~7.5 | 1,3-diaxial interactions involving the axial methyl group |
| cis (1a, 4e) | ~8.0 | 1,3-diaxial interactions involving the axial amino group |
| Note: These are estimated values based on known A-values for methyl and amino groups on a cyclohexane ring. The actual energies for this compound would be influenced by the presence of the second cyclohexyl group. |
Derivatization and Applications in Specialized Chemical Syntheses of N Cyclohexyl 4 Methylcyclohexan 1 Amine
Synthesis of Advanced Amine Derivatives
The reactivity of the secondary amine functionality in N-cyclohexyl-4-methylcyclohexan-1-amine allows for straightforward derivatization through reactions at the nitrogen atom. These modifications are fundamental to expanding its utility in various synthetic applications.
N-Alkylation of this compound introduces a third organic substituent onto the nitrogen atom, yielding a tertiary amine. This transformation can be achieved through several established methods. For instance, reaction with alkyl halides (R-X) in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid is a common approach. Another powerful method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. While direct alkylation of secondary amines can sometimes lead to the formation of quaternary ammonium (B1175870) salts, this is less common with sterically hindered amines. masterorganicchemistry.com The use of alcohols as alkylating agents, catalyzed by transition metals or solid acids, represents a greener alternative for N-alkylation. organic-chemistry.orgresearchgate.net
N-Acylation converts the amine into an amide, a transformation of significant importance in organic and medicinal chemistry. researchgate.net This is typically accomplished by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Esters can also serve as the acyl source, sometimes catalyzed by simple organic acids like acetic acid. rsc.org These reactions are generally high-yielding and allow for the introduction of a wide variety of acyl groups, thereby tuning the molecule's chemical and physical properties.
| Reaction Type | Reagent Class | Example Reagent | Product Class | Expected Product Structure |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine | N-cyclohexyl-N,4-dimethylcyclohexan-1-amine |
| N-Alkylation | Aldehyde (Reductive Amination) | Benzaldehyde (C₆H₅CHO) | Tertiary Amine | N-benzyl-N-cyclohexyl-4-methylcyclohexan-1-amine |
| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Tertiary Amide | N-cyclohexyl-N-(4-methylcyclohexyl)acetamide |
| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Tertiary Amide | N-cyclohexyl-N-(4-methylcyclohexyl)acetamide |
The robust and sterically defined structure of this compound makes it an attractive building block for the synthesis of larger, more complex molecules. Its derivatives, particularly the N-acylated products, are key intermediates. Chiral benzylamines, for example, are prevalent motifs in many pharmacologically active molecules. nih.gov The synthesis of such complex structures can be achieved through multi-step reaction sequences where the amine or its derivatives are coupled with other molecular fragments.
For instance, an N-acylated derivative could be further functionalized at the cyclohexyl or methylcyclohexyl rings, assuming appropriate activating groups are present. The steric bulk of the N-substituents can play a crucial role in directing the stereochemical outcome of subsequent reactions, providing a level of steric control that is highly valuable in asymmetric synthesis. The incorporation of this amine moiety can influence the conformational rigidity and lipophilicity of the final molecule, properties that are critical in the design of pharmaceuticals and advanced materials.
Role as a Ligand in Coordination Chemistry
The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal centers. By further derivatizing the amine, it can be transformed into sophisticated ligands for use in coordination chemistry and homogeneous catalysis.
The most common strategy for converting simple amines into highly effective ligands is to introduce additional donor atoms, creating a chelating structure. A prime example is the synthesis of aminophosphine (B1255530) ligands. researchgate.netdurham.ac.uk These are readily prepared by reacting the secondary amine with a halophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), in the presence of a base. wikipedia.org This reaction substitutes a hydrogen on the nitrogen with a phosphino (B1201336) group, creating a P,N-donor ligand.
The steric and electronic properties of these aminophosphine ligands can be precisely tuned. durham.ac.uk The significant steric bulk imparted by the cyclohexyl and 4-methylcyclohexyl groups can create a unique coordination pocket around a metal center, influencing catalytic activity and selectivity.
| Ligand Class | Synthetic Precursor | Typical Reagent | Resulting Ligand Structure | Donor Atoms |
|---|---|---|---|---|
| Aminophosphine | This compound | Chlorodiphenylphosphine (Ph₂PCl) | N-cyclohexyl-N-(diphenylphosphino)-4-methylcyclohexan-1-amine | P, N |
| Amino-alcohol | This compound | Ethylene Oxide | 2-((cyclohexyl(4-methylcyclohexyl)amino))ethan-1-ol | N, O |
Ligands derived from this compound can form stable complexes with a variety of transition metals, including palladium, platinum, ruthenium, and rhodium. dntb.gov.uarsc.orgmdpi.com The formation of these complexes typically involves reacting the ligand with a suitable metal precursor, such as [PdCl₂(cod)] or [Ru(cymene)Cl₂]₂, in an appropriate solvent.
The resulting metal complexes are characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ³¹P NMR for phosphine (B1218219) ligands), Infrared (IR) spectroscopy, and mass spectrometry are used to elucidate the structure and bonding within the complex. dntb.gov.uaresearchgate.net In many cases, single-crystal X-ray diffraction can provide definitive structural information, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org The bulky nature of the cyclohexyl groups often results in complexes with specific, well-defined three-dimensional structures.
Metal complexes featuring bulky aminophosphine ligands are highly effective catalysts for a range of organic transformations. Palladium-phosphine complexes, in particular, are workhorses in modern synthetic chemistry, driving important C-C and C-N bond-forming reactions. heraeus-precious-metals.com
Complexes derived from this compound-based ligands are expected to be active in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. researchgate.netresearchgate.netnih.gov The steric hindrance provided by the bulky alkyl groups can enhance catalyst stability and influence selectivity. For example, in Suzuki couplings, such catalysts can promote the efficient coupling of sterically demanding substrates. researchgate.net In asymmetric catalysis, if a chiral version of the ligand is used, the defined steric environment can be exploited to control the enantioselectivity of the reaction, leading to the preferential formation of one enantiomer of the product. Ruthenium complexes bearing aminophosphine ligands have also shown promise in hydrogenation reactions and as potential antitumoral agents. rsc.org
Building Block in Heterocyclic Chemistry
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and agricultural chemistry, as these scaffolds are prevalent in a vast array of biologically active molecules. openmedicinalchemistryjournal.com Secondary amines, such as this compound, are fundamental precursors in the construction of these cyclic systems.
Precursor for Nitrogen-containing Heterocycles
This compound can serve as a key nucleophilic component in cyclization reactions to form a variety of nitrogen-containing heterocycles. The lone pair of electrons on the nitrogen atom allows it to react with electrophilic partners, initiating ring-forming cascades. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings such as pyrrolidines, piperidines, and their derivatives.
Furthermore, its reaction with bifunctional electrophiles containing leaving groups can pave the way for the synthesis of larger heterocyclic systems. The specific stereochemistry of the 4-methylcyclohexyl group can also be exploited to introduce chiral centers into the final heterocyclic product, which is of significant interest in the development of new pharmaceuticals.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant Type | Potential Heterocycle | Reaction Type |
|---|---|---|
| 1,4-Dihalide | Pyrrolidine derivative | Nucleophilic Substitution |
| 1,5-Dihalide | Piperidine derivative | Nucleophilic Substitution |
| α,β-Unsaturated carbonyl | Substituted piperidinone | Michael Addition/Cyclization |
Intermediate in Complex Molecule Construction
Beyond its direct use in forming heterocyclic rings, this compound can be a crucial intermediate in the synthesis of more complex molecular architectures. The secondary amine functionality can be readily converted into other functional groups, such as amides or sulfonamides, which can then direct subsequent synthetic steps.
The steric hindrance provided by the two cyclohexyl groups can influence the regioselectivity and stereoselectivity of reactions at or near the nitrogen atom. This can be particularly advantageous in multi-step syntheses where precise control over the molecular geometry is required. For example, the bulky cyclohexyl groups could act as directing groups, guiding the approach of reagents to a specific face of the molecule. While specific examples for this particular amine are not prevalent, the principle is a common strategy in the synthesis of complex natural products and pharmaceuticals.
Materials Science Applications (e.g., polymer chemistry, as a functional monomer)
In the realm of materials science, amines are widely used as monomers, cross-linking agents, and functional additives in the synthesis of polymers. The unique structure of this compound makes it a candidate for creating novel polymeric materials with tailored properties.
The secondary amine can participate in polymerization reactions, for instance, with epoxides or isocyanates, to form polyamines or polyureas. The incorporation of the bulky and aliphatic cyclohexyl and methylcyclohexyl groups into the polymer backbone would be expected to influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength. These aliphatic rings could enhance the polymer's hydrophobicity and potentially increase its glass transition temperature.
Moreover, this compound could be chemically modified to introduce a polymerizable group, such as an acrylate (B77674) or vinyl group. The resulting functional monomer could then be copolymerized with other monomers to create polymers with pendant amine functionalities. These functionalities can be used for post-polymerization modifications, for introducing specific catalytic activities, or for tuning the surface properties of the material. A study on the copolymerization of N-cyclohexyl acrylamide (B121943) with another monomer highlights the interest in incorporating such cyclic amine structures into polymers to impart specific properties. researchgate.net
Table 2: Potential Polymer Applications of this compound
| Application | Polymer Type | Potential Property Influence |
|---|---|---|
| Monomer | Polyamines, Polyureas | Increased thermal stability, hydrophobicity |
| Functional Monomer | Acrylate or Vinyl Copolymers | Pendant amine functionality for cross-linking or surface modification |
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-4-methylcyclohexan-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, a cyclohexanone derivative (e.g., 4-methylcyclohexanone) can react with cyclohexylamine under catalytic hydrogenation or using sodium cyanoborohydride in anhydrous ethanol . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require inert atmospheres to prevent oxidation .
- Temperature control : Mild conditions (25–50°C) minimize side reactions like over-alkylation .
- Catalyst use : Palladium on carbon (Pd/C) or Raney nickel improves reductive amination efficiency .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structure by identifying cyclohexyl and methyl proton environments (e.g., δ 1.2–2.5 ppm for cyclohexane protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 224.2) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can enzyme inhibition assays be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes with structural homology to known cyclohexylamine targets (e.g., monoamine oxidases or cytochrome P450 isoforms) .
- Assay setup : Use fluorogenic substrates (e.g., Amplex Red for oxidases) in kinetic assays. Measure IC values at varying inhibitor concentrations (1 nM–100 µM) .
- Controls : Include positive inhibitors (e.g., pargyline for MAO) and vehicle controls to validate specificity .
Q. How can stereochemical considerations resolve contradictions in reported biological activity data?
- Methodological Answer :
- Stereoisomer synthesis : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric catalysis .
- Activity comparison : Test isolated (R,R)- and (S,S)-isomers in parallel assays. For example, (1R,4R)-isomers of related compounds show 10-fold higher receptor binding affinity than (1S,4S) .
- Computational docking : Use Schrödinger Suite or AutoDock to model enantiomer interactions with target binding pockets .
Q. What strategies ensure high purity of this compound for pharmacological studies?
- Methodological Answer :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted amines. Recrystallization in ethanol/water improves crystallinity .
- Salt formation : Convert to hydrochloride salt (HCl/ethanol) for enhanced stability and solubility in aqueous buffers .
- QC protocols : Validate purity via melting point analysis, Karl Fischer titration (water content <0.1%), and elemental analysis (±0.3% theoretical) .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on reaction yields or biological potency?
- Methodological Answer :
- Variable mapping : Compare solvent polarity, temperature, and catalyst load across studies. For example, DMSO increases yields by 15% over ethanol but may degrade acid-labile products .
- Meta-analysis : Use tools like RevMan to aggregate data, applying random-effects models to account for inter-study heterogeneity .
- Reproducibility testing : Replicate key experiments under standardized conditions (e.g., 25°C, 48-hour reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

